![molecular formula C25H24F3N3O B2570687 N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303150-98-3](/img/structure/B2570687.png)

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

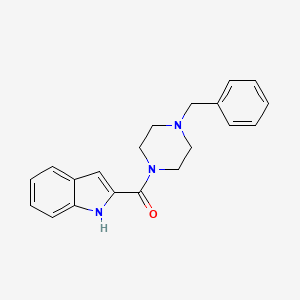

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación

Antiviral Applications

A notable application of benzamide-based compounds is in the development of antiviral agents. For instance, a study by Hebishy et al. (2020) described the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, which showed significant antiviral activities against the H5N1 subtype of the influenza A virus, commonly known as bird flu. These compounds were synthesized through a series of reactions involving benzoyl isothiocyanate and tested for their efficacy in vitro, with several compounds demonstrating viral reduction in the range of 85–65% (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial Applications

Benzamide derivatives also exhibit antimicrobial properties. A study by Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which were screened for antimicrobial activity against various bacterial and fungal strains. Some of these synthesized molecules showed higher potency than reference drugs against the pathogenic strains used in the study, particularly against Gram-positive bacterial strains and Candida strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Antiplasmodial Activities

Research into the antiplasmodial activities of benzamide derivatives has revealed promising compounds for malaria treatment. Hermann et al. (2021) synthesized new acyl derivatives of 3-aminofurazanes tested in vitro for their activity against Plasmodium falciparum strains. These derivatives exhibited strong dependence on the acyl moiety's nature for their activity, with benzamides showing promising activity against different strains of the malaria-causing parasite (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).

Material Science Applications

In the realm of material science, benzamide derivatives have been utilized in the synthesis of well-defined polymers. Yokozawa et al. (2002) reported the synthesis of poly(p-benzamide) with a defined molecular weight and low polydispersity, including a block copolymer containing this well-defined aramide. This research highlights the potential of benzamide derivatives in the development of new materials with specific properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).

Mecanismo De Acción

Target of Action

Compounds with a piperazine moiety, like N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide, are often involved in interactions with various receptors in the body, such as dopamine, serotonin, and adrenergic receptors .

Mode of Action

The interaction of these compounds with their targets often involves binding to the receptor, which can either activate or inhibit the receptor’s function, leading to various physiological effects .

Biochemical Pathways

The exact biochemical pathways affected by N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide would depend on its specific targets. For example, if it targets dopamine receptors, it could affect pathways involved in mood regulation and motor control .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide’s action would depend on its specific targets and the tissues in which these targets are expressed .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide .

Propiedades

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3N3O/c26-25(27,28)21-8-4-7-20(17-21)24(32)29-22-9-11-23(12-10-22)31-15-13-30(14-16-31)18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODLPFHXQAFFKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)

![3-(Difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B2570612.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2570614.png)

![2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2570618.png)

![11-(3-Chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene](/img/structure/B2570622.png)

![2-[5-(2-Hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol](/img/structure/B2570623.png)

![4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide](/img/structure/B2570624.png)